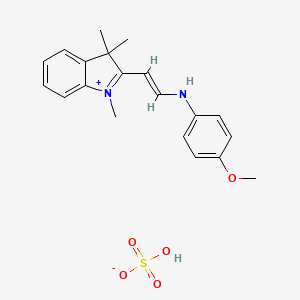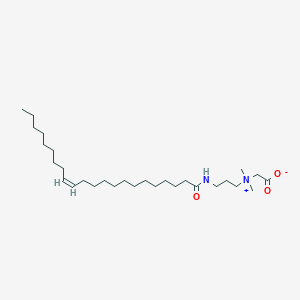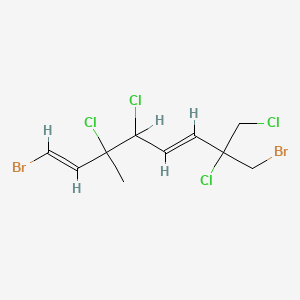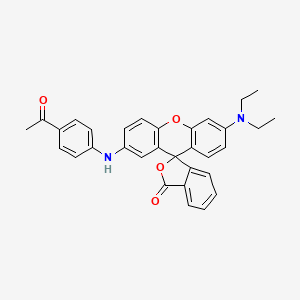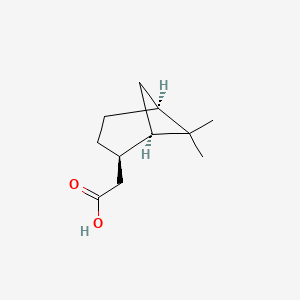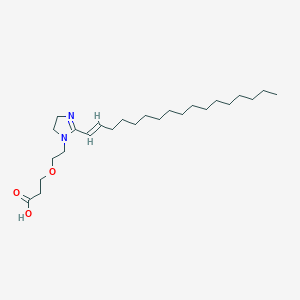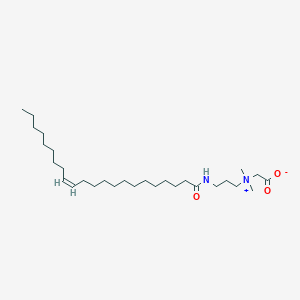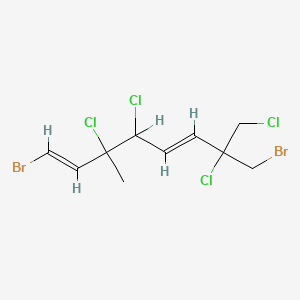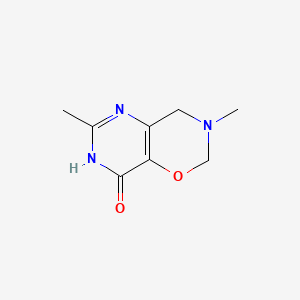
1-Piperazinepropanamide, 4-methyl-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazol-2-yl)-, monohydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Piperazinepropanamide, 4-methyl-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazol-2-yl)-, monohydrochloride is a synthetic compound that belongs to the class of thiadiazole derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Piperazinepropanamide, 4-methyl-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazol-2-yl)-, monohydrochloride typically involves the following steps:
Formation of Thiadiazole Ring: The thiadiazole ring can be synthesized by the reaction of appropriate hydrazides with carbon disulfide and an oxidizing agent.
Attachment of Piperazinepropanamide: The piperazinepropanamide moiety can be introduced through nucleophilic substitution reactions.
Final Coupling: The final coupling step involves the reaction of the thiadiazole derivative with the piperazinepropanamide under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production methods may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
1-Piperazinepropanamide, 4-methyl-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazol-2-yl)-, monohydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups on the molecule.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction may produce amines.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: May be used in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of 1-Piperazinepropanamide, 4-methyl-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazol-2-yl)-, monohydrochloride involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, leading to therapeutic effects.
Receptor Binding: It may bind to specific receptors, modulating their activity.
Pathway Modulation: The compound may affect various cellular pathways, leading to changes in cell function and behavior.
類似化合物との比較
Similar Compounds
1-Piperazinepropanamide derivatives: Other derivatives with different substituents on the piperazine or thiadiazole rings.
Thiadiazole derivatives: Compounds with similar thiadiazole structures but different functional groups.
Uniqueness
1-Piperazinepropanamide, 4-methyl-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazol-2-yl)-, monohydrochloride is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to other similar compounds.
特性
CAS番号 |
154663-22-6 |
|---|---|
分子式 |
C19H28ClN5O4S |
分子量 |
458.0 g/mol |
IUPAC名 |
3-[3-methyl-4-[5-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazol-2-yl]piperazin-1-yl]propanamide;hydrochloride |
InChI |
InChI=1S/C19H27N5O4S.ClH/c1-12-11-23(6-5-16(20)25)7-8-24(12)19-22-21-18(29-19)13-9-14(26-2)17(28-4)15(10-13)27-3;/h9-10,12H,5-8,11H2,1-4H3,(H2,20,25);1H |
InChIキー |
QJBQTDVGBJELAW-UHFFFAOYSA-N |
正規SMILES |
CC1CN(CCN1C2=NN=C(S2)C3=CC(=C(C(=C3)OC)OC)OC)CCC(=O)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



